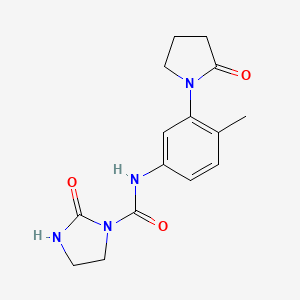![molecular formula C14H15NO4 B2516594 Methyl 5-{[(3-methoxyphenyl)amino]methyl}furan-2-carboxylate CAS No. 1152697-30-7](/img/structure/B2516594.png)
Methyl 5-{[(3-methoxyphenyl)amino]methyl}furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-{[(3-methoxyphenyl)amino]methyl}furan-2-carboxylate” is a chemical compound with the molecular formula C14H15NO4 . It has a molecular weight of 261.27 .
Molecular Structure Analysis
The molecule contains a total of 38 bonds, including 21 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ester (aromatic), 1 secondary amine (aliphatic), and 1 ether (aromatic) .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds have been involved in catalytic protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. The compound has a molecular weight of 261.27 and a molecular formula of C14H15NO4 . Other properties such as density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Catalyzed and Uncatalyzed Thermolysis
The thermolysis of related compounds, particularly in the absence of transition metal catalysts, can lead to novel eliminative rearrangements. For instance, thermolysis studies have highlighted the formation of unique structural compounds, such as methyl 5-chloro-2-methoxythieno[3,2-b]furan-3-carboxylate, through novel rearrangement processes. The structural elucidation of such compounds is often confirmed via X-ray crystallography, showcasing their potential in understanding reaction mechanisms and the development of new synthetic methodologies (Gillespie et al., 1979).
Bioactive Compound Isolation
Research into naturally occurring furan-2-carboxylic acids has led to the isolation of new compounds from botanical sources, such as Nicotiana tabacum. These compounds have been investigated for their bioactivities, including anti-tobacco mosaic virus (TMV) and cytotoxicity against various cancer cell lines. Such studies highlight the potential of furan derivatives in contributing to bioactive compound discovery and the development of new therapeutic agents (Yu-Ping Wu et al., 2018).
Maillard Reaction Studies
Investigations into the Maillard reaction, particularly involving methanolic solutions of related furan compounds, have identified key compounds formed during thermal treatment. These studies provide insights into the chemical pathways that lead to the formation of colored compounds, offering valuable information for food science and the understanding of browning reactions (Hofmann, 1998).
Analytical Method Development
The development of analytical methods for detecting related furan compounds in complex matrices, such as honey, showcases the relevance of methyl furan-2-carboxylate derivatives in food safety and quality control. High-performance liquid chromatography (HPLC) methods enable the detection and quantification of these compounds, contributing to the assessment of food quality and compliance with safety standards (Nozal et al., 2001).
Biological Activity and Synthetic Applications
Synthesis and biological activity studies of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives highlight their potential in medicinal chemistry. These compounds have been evaluated for their cytotoxicity against cancer cell lines and their antimicrobial properties, indicating their significance in the development of new therapeutic agents (Phutdhawong et al., 2019).
Wirkmechanismus
Target of Action
It’s known that many indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
Similar compounds, such as indole derivatives, have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Eigenschaften
IUPAC Name |
methyl 5-[(3-methoxyanilino)methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-17-11-5-3-4-10(8-11)15-9-12-6-7-13(19-12)14(16)18-2/h3-8,15H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIACCOZONROCEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=CC=C(O2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E)-1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B2516511.png)
![3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2516512.png)
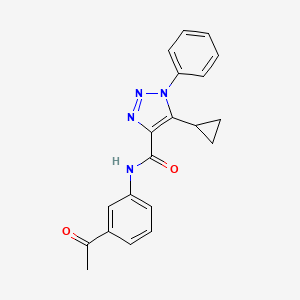
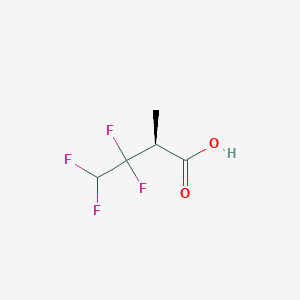
![(1-Amino-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2516519.png)
![4-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2516520.png)
![1-(methylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2516522.png)
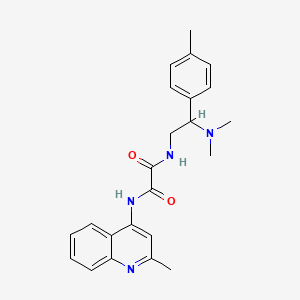
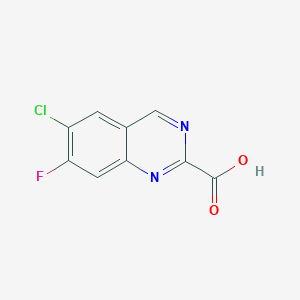

![5-[(Furan-2-ylmethyl)-amino]-2-p-tolyl-oxazole-4-carbonitrile](/img/structure/B2516528.png)
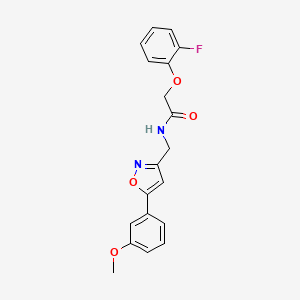
![N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2516532.png)
